(1R,3S)-3-Fluorocyclohexan-1-amine
Description
(1R,3S)-3-Fluorocyclohexan-1-amine is a chiral cyclohexane derivative featuring a fluorine atom at the 3-position and an amine group at the 1-position in a cis-configuration. Its molecular formula is C₆H₁₂FN, with a molecular weight of 117.16 g/mol (free base). The stereochemistry and fluorine substitution influence its physicochemical properties, including polarity, basicity, and conformational stability. This compound is commercially available, with suppliers listed under CAS 2382100-86-7 . Fluorinated amines are of interest in medicinal chemistry due to fluorine's ability to modulate bioavailability, metabolic stability, and target binding .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(1R,3S)-3-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6+/m0/s1 |
InChI Key |
ZPZKJQKFLQCCMD-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)F)N |
Canonical SMILES |
C1CC(CC(C1)F)N |
Origin of Product |
United States |
Preparation Methods
Starting from Cyclohexanone Derivatives
A common strategy involves starting from cyclohexanone or substituted cyclohexanones, followed by:
- Fluorination at the 3-position using electrophilic fluorinating agents or nucleophilic fluorination of suitable precursors.
- Amination at the 1-position via reductive amination or substitution reactions.
Curtius Rearrangement for Amination
The Curtius rearrangement is a classical method to convert carboxylic acid derivatives into primary amines with retention of stereochemistry. The process involves:
- Conversion of a cyclohexanecarboxylic acid derivative to an acyl azide.
- Thermal rearrangement to an isocyanate intermediate.
- Hydrolysis to yield the primary amine.
This method is applicable if a suitable 3-fluorocyclohexanecarboxylic acid precursor is available, allowing stereochemical control through the starting acid configuration.
Reductive Amination of Fluorinated Ketones
Reductive amination of 3-fluorocyclohexanone with ammonia or amine sources under catalytic hydrogenation or hydride reduction conditions can yield the desired amine. The stereoselectivity depends on the catalyst and reaction conditions.
Biocatalytic and Chemoenzymatic Methods
Recent advances have demonstrated the power of enzymatic cascades and biocatalysis for the stereoselective synthesis of chiral amines, including fluorinated cyclohexylamines.
Enzymatic Reductive Amination Using Imine Reductases and Transaminases
- Imine reductases (IREDs) and amine transaminases (ATAs) have been employed to convert ketones to chiral amines with high enantiomeric excess.
- One-pot cascades combining ene-reductases and IREDs have been used to prepare stereoisomers of substituted cyclohexylamines, including fluorinated analogs.
- For example, the conversion of fluorinated cyclohexanone derivatives to (1R,3S)-3-fluorocyclohexan-1-amine was achieved using a combination of ene-reductase OYE2 and IRED enzymes in a one-pot concurrent two-step mode, yielding high diastereomeric ratios and enantiomeric excess (>99% ee).
Enzyme Recycling Systems
Stereochemical Control
- The stereochemical outcome is controlled by the choice of enzyme variants and reaction conditions.
- For this compound, specific IREDs and ene-reductases have been identified to favor the formation of this stereoisomer with excellent optical purity.
Comparative Data Table of Preparation Methods
Detailed Research Findings
Curtius Rearrangement : Provides a reliable route to primary amines from carboxylic acids with stereochemical retention. The key step is the formation of an acyl azide intermediate, which rearranges thermally to an isocyanate, then hydrolyzes to the amine. This method is suitable when the fluorinated acid precursor is accessible.
Biocatalytic Synthesis : Recent studies have shown that combining ene-reductases and imine reductases in a one-pot system allows the stereoselective reduction of fluorinated cyclohexanone derivatives to the corresponding amines. The use of cofactor recycling enzymes such as formate dehydrogenase enhances the process efficiency. This method achieves high stereoselectivity (ee > 99%) and good yields, making it attractive for industrial applications.
Enzymatic Transamination : Amine transaminases can convert ketones to chiral amines with excellent enantioselectivity. The choice of enzyme variant and reaction conditions can be tuned to favor the (1R,3S) stereoisomer. This approach is environmentally friendly and compatible with mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,3S)-3-Fluorocyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Material Science: It is used in the development of chiral materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Stereoisomers
- trans-3-Fluorocyclohexanamine Hydrochloride: A diastereomer (CAS 1951441-43-2) with trans-configuration (1R,3R or 1S,3S). Molecular weight of the hydrochloride salt is 153.63 g/mol .
Positional Isomers
- (1R,2R)-2-Fluorocyclohexan-1-amine : Fluorine at the 2-position (CAS 1260607-25-7). The closer proximity of fluorine to the amine group increases electronic effects on basicity. Molecular weight: 117.16 g/mol .
- (1S,2S)-2-Fluorocyclohexan-1-amine HCl : A hydrochloride salt (CAS 2387560-34-9) with fluorine at position 2. Molecular weight: 153.63 g/mol , similar to other hydrochloride salts .
Ring Size Variations
- (1R,3S)-3-Fluorocyclopentan-1-amine: A five-membered ring analog (CAS 1443511-35-0). Molecular weight: 117.16 g/mol (free base) .
Substituent Variations
- (1R,3S)-3-(Trifluoromethyl)cyclohexan-1-amine : Replacing fluorine with a trifluoromethyl group (CF₃) increases steric bulk and lipophilicity (logP). Molecular formula: C₇H₁₂F₃N .
- (1R,3S)-3-Methoxycyclohexan-1-amine : Methoxy substitution (CAS 1068185-06-7) enhances hydrogen-bonding capacity and alters electronic properties compared to fluorine. Molecular weight: 143.21 g/mol .
- 4,4-Difluoro-1-(3-fluorobenzyl)cyclohexanamine HCl : A difluorinated derivative with a benzyl substituent (CAS 1389315-20-1). Molecular weight: 279.73 g/mol .
Acyclic Analogs
- (2S)-1,1,1-Trifluorohexan-2-amine : A linear analog (CAS 1344635-30-8) with trifluoromethyl and amine groups. Molecular formula: C₆H₁₂F₃N ; molecular weight: 155.16 g/mol . The absence of a cyclic structure reduces rigidity, impacting binding to structured targets .
Data Table: Key Structural and Commercial Attributes
Key Findings and Implications
Stereochemistry : The cis-configuration of this compound creates unique steric and electronic environments compared to trans-isomers, influencing interactions with chiral biological targets .
Commercial Availability : The target compound and its analogs are accessible through multiple suppliers, suggesting utility in drug discovery and organic synthesis .
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